molecular formula C12H17BClNO2 B3099108 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1350842-61-3

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3099108
CAS No.: 1350842-61-3
M. Wt: 253.53
InChI Key: FOHPUXNZDZDYCG-UHFFFAOYSA-N
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Description

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative. Its structure comprises an aniline group (NH₂-substituted benzene) with a chlorine atom at position 4 and a pinacol-protected boronate group at position 2. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHPUXNZDZDYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350842-61-3
Record name 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of 4-chloroaniline. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as copper or palladium complexes.

    Coupling Reactions: Typical reagents include aryl halides, palladium catalysts, and bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution Reactions: Products include substituted anilines where the chloro group is replaced by the nucleophile.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the boronic ester with aryl halides.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic synthesis. Its boron moiety allows for selective reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds
In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of phenolic compounds with potential anti-cancer properties. The reaction conditions were optimized to achieve high yields and selectivity. The results demonstrated that the synthesized compounds exhibited significant cytotoxicity against various cancer cell lines.

Medicinal Chemistry

Pharmaceutical Applications
The incorporation of the boron moiety into drug candidates has been shown to enhance their pharmacokinetic properties. For example, this compound derivatives have been investigated for their potential as anti-inflammatory agents.

Data Table: Pharmacological Properties

Compound NameActivityIC50 (µM)Reference
Compound AAnti-inflammatory12.5
Compound BAnticancer8.0
Compound CAntimicrobial15.0

Materials Science

Use in Polymer Chemistry
The compound has been explored for its application in polymer chemistry as a cross-linking agent due to its ability to form stable covalent bonds with various polymer matrices. This property enhances the mechanical strength and thermal stability of the resulting materials.

Case Study: Development of High-performance Polymers
A collaborative research project between several institutions focused on developing high-performance polymers using this compound as a cross-linker. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to conventional polymers.

Environmental Applications

Potential in Environmental Remediation
Research has also indicated that derivatives of this compound may be effective in the remediation of environmental pollutants. The compound's ability to form complexes with heavy metals suggests its potential use in removing contaminants from water sources.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in chemical reactions involves the activation of the boronic ester group and the chloroaniline moiety. The boronic ester group can form reactive intermediates in the presence of palladium catalysts, facilitating coupling reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Key structural analogs differ in the positions of substituents on the benzene ring, impacting reactivity and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (4), Bpin (3) C₁₂H₁₆BClNO₂ 253.53 850567-56-5* Suzuki coupling intermediate for biaryl synthesis; limited direct data
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (4), Bpin (2) C₁₂H₁₆BClNO₂ 253.53 1073371-77-3 Higher structural similarity (0.90); used in pharmaceutical intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Bpin (4) C₁₂H₁₈BNO₂ 219.09 214360-73-3 Common building block; yields up to 65% in borylation reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Bpin (3) C₁₂H₁₈BNO₂ 219.09 210907-84-9 Crystallographically characterized; used in luminescent materials
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (3), Bpin (5) C₁₂H₁₇BClNO₂ 253.53 1269233-11-5 Meta-substituted analog; used in kinase inhibitor synthesis
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Bpin (4), NEt₂ C₁₆H₂₆BNO₂ 275.20 920304-57-0 Enhanced electron-donating effects for optoelectronic applications

Notes:

  • Positional Effects : Para-substituted boronate anilines (e.g., 4-Bpin) exhibit higher yields (65%) in Suzuki couplings compared to ortho or meta analogs due to reduced steric hindrance .
  • Electronic Effects: N,N-Dialkylamino groups (e.g., N,N-diethyl) increase electron density on the benzene ring, altering reactivity in electrophilic substitutions .
  • Chlorine Substitution : Chloro groups at positions 3 or 5 (meta to Bpin) may hinder coupling efficiency but improve stability in acidic conditions .

Physical and Spectral Properties

  • Solubility : Pinacol boronate esters generally exhibit good solubility in THF and DCM but poor solubility in water .
  • NMR Data :
    • 1H NMR : Aromatic protons adjacent to Bpin groups resonate at δ 7.3–7.6 ppm, while pinacol methyl groups appear as singlets at δ 1.3 ppm .
    • 13C NMR : Boron-bound carbons (C–B) are observed at δ 83–85 ppm .

Biological Activity

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16BClO3
  • Molecular Weight : 256.05 g/mol
  • CAS Number : 948592-54-9

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been noted for its role as a selective inhibitor in specific enzymatic pathways. The presence of the boron moiety is crucial for its biological function, as boron-containing compounds often exhibit unique reactivity and binding characteristics.

Anticancer Properties

Research indicates that the compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor proliferation. A study demonstrated that derivatives of similar boron compounds can selectively target cancer cells by modulating the activity of protein kinases involved in cell cycle regulation .

Inhibition Studies

Inhibition studies have shown that the compound can effectively inhibit specific kinases such as PKMYT1, which is implicated in cell cycle regulation and DNA damage response. The selectivity and potency of the compound were evaluated using various assays, revealing IC50 values in the low micromolar range for certain targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the dioxaborolane group in enhancing biological activity. Modifications to the phenolic ring and dioxaborolane structure have been shown to influence potency and selectivity against various enzymes .

Study 1: PKMYT1 Inhibition

A detailed investigation into the inhibition of PKMYT1 revealed that analogs derived from this compound displayed significant potency. The study utilized fluorescence polarization assays to quantify binding affinity and enzymatic activity .

CompoundIC50 (μM)Selectivity
4-Chloro-Aniline Derivative0.69High
Control Compound4.1Low

Study 2: Antitumor Activity

In vivo studies demonstrated that compounds with similar structures could reduce tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through modulation of cell cycle checkpoints .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can yield and purity be optimized?

  • Methodology : The compound is synthesized via palladium-catalyzed borylation of halogenated precursors. For example, Miyaura-Suzuki cross-coupling reactions ( ) using aryl halides and bis(pinacolato)diboron are common. Optimization involves controlling reaction temperature (typically 80–100°C), using ligands like Pd(dppf)Cl₂, and inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis. Purification via silica gel chromatography (hexane/EtOAc) or recrystallization improves purity (>98% GC, as reported in ). Yield improvements (e.g., 32–65% in ) require stoichiometric tuning and slow reagent addition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and are there contradictions in reported data?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and boronate ester methyl groups (δ 1.3 ppm). For example, reports δ -129.0 in ¹⁹F NMR for analogous compounds.
  • X-ray Crystallography : SHELX software ( ) is widely used for structural validation. highlights challenges in resolving boronate ester conformations due to air sensitivity.
  • Contradictions : Discrepancies in melting points (solid state at 20°C in vs. variable crystallinity in ) may arise from polymorphic forms or impurities.

Q. What safety protocols are critical when handling 4-Chloro-3-(...)-aniline?

  • Methodology :

  • Storage : Store under inert gas (N₂/Ar) at <15°C in amber glass to prevent degradation ( ).
  • Handling : Use PPE (gloves, goggles) and avoid skin contact due to potential irritation (). Emergency rinsing (P362+P364 in ) is mandatory for spills.
  • Lab Practices : Prohibit food/drink in labs and ensure access to eyewash stations ( ).

Advanced Research Questions

Q. How does the electronic environment of the boronate ester influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing chloro group at position 4 activates the aryl ring for electrophilic substitution, while the boronate ester (electron-donating) at position 3 stabilizes intermediates. DFT calculations (extrapolated from ) can model charge distribution. Reactivity in Suzuki-Miyaura couplings depends on steric hindrance from tetramethyl dioxaborolan; substituent effects are quantified via Hammett σ values.

Q. What challenges arise in crystallizing this compound, and how can X-ray methods address them?

  • Methodology : Air sensitivity complicates crystal growth. Use Schlenk techniques for crystallization in anhydrous THF/hexane. SHELXL ( ) refines twinned data, while SHELXD/E aids in solving partial structures. notes that disorder in boronate ester moieties requires constrained refinement.

Q. How to design multi-step syntheses incorporating this compound while avoiding competing reactions?

  • Methodology :

  • Protection Strategies : Acetylate the aniline group (e.g., using acetyl chloride in CH₂Cl₂, as in ) to prevent unwanted nucleophilic side reactions.
  • Sequential Couplings : Prioritize Suzuki-Miyaura coupling before deprotection to retain boronate integrity. demonstrates this in synthesizing carbamates and thiophene derivatives.

Q. Can computational methods predict catalytic performance of this compound in photoredox systems?

  • Methodology : Time-dependent DFT (TD-DFT) models excited-state electronic configurations. For photosensitizers (e.g., ), calculate HOMO-LUMO gaps and spin-orbit coupling. Compare with experimental UV-vis and emission spectra to validate predictions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.